molecular formula C14H10ClFN2O B5558000 N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide

N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide

Cat. No. B5558000
M. Wt: 276.69 g/mol
InChI Key: SNKOZBXZBBEESH-RQZCQDPDSA-N
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Description

Synthesis Analysis

CBFBH is synthesized through a condensation reaction involving 4-fluorobenzohydrazide and 4-chlorobenzaldehyde. The synthesis process has been optimized to achieve high yields and purity of the final product. The characterization of CBFBH involves Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction analysis, confirming the successful synthesis of the compound (Latha et al., 2021).

Molecular Structure Analysis

The molecular structure of CBFBH has been extensively analyzed using Density Functional Theory (DFT) calculations and X-ray crystallography. These studies reveal that CBFBH adopts an E-configuration around the azomethine bond, with a planar molecular geometry facilitating its interaction with various biological targets. The compound crystallizes in the monoclinic space group, further indicating its stability and potential for further derivatization (Karrouchi et al., 2021).

Chemical Reactions and Properties

CBFBH participates in various chemical reactions, including its potential as a precursor for the synthesis of more complex heterocyclic compounds. Its chemical properties, such as reactivity towards nucleophiles and electrophiles, have been explored to expand its utility in organic synthesis. The compound's ability to form stable complexes with metals has also been investigated, showing its versatility in coordination chemistry (Yang, 2011).

Physical Properties Analysis

The physical properties of CBFBH, including its melting point, solubility in various solvents, and thermal stability, have been thoroughly investigated. These properties are crucial for its potential application in materials science and pharmaceutical formulations. The compound exhibits good solubility in polar organic solvents, which is advantageous for its use in chemical synthesis and drug formulation (Subashini et al., 2012).

Chemical Properties Analysis

CBFBH's chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, have been characterized. These studies provide a foundation for understanding the compound's behavior in different chemical environments and its potential for further functionalization. The compound's reactivity profile suggests its utility in a wide range of synthetic applications, including the development of new pharmaceutical agents and materials (Zareef et al., 2007).

Scientific Research Applications

Nonlinear Optical Properties

N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate (CBFBH) has been studied for its nonlinear optical properties. It is a novel hydrazone Schiff base compound characterized by various techniques like FTIR, NMR, UV-Vis, and X-ray diffraction. Density Functional Theory (DFT) was used to study its structural and spectral properties, and the third-order nonlinear optical polarization coefficient was calculated using the Z-scan technique (Latha et al., 2021).

Antibacterial Activities

Compounds based on N,N'-(cyclohexane-1,2-diylidene)bis(4-fluorobenzohydrazide) have shown significant antibacterial activities. Reactions with zinc chloride and mercury(II) chloride produced different coordination complexes, which exhibited growth-inhibitory activities against bacterial strains like Bacillus subtilis and Pseudomonas aeruginosa (OmarAli et al., 2020).

Antimicrobial Activity in Vanadium(V) Complexes

New vanadium(V) complexes derived from chlorido-substituted hydrazone compounds, including N'-(3,5-dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide, were synthesized and evaluated for their antibacterial activities. These complexes showed promising activity against various bacteria and fungi, suggesting potential antimicrobial applications (He et al., 2018).

Catalytic Properties in Metal Complexes

Metal complexes of N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide, like oxidovanadium(V) and dioxidomolybdenum(VI) complexes, have been synthesized and characterized. These complexes have shown catalytic oxidation properties on olefins, indicating potential applications in catalysis (Liu et al., 2020).

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O/c15-12-5-1-10(2-6-12)9-17-18-14(19)11-3-7-13(16)8-4-11/h1-9H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKOZBXZBBEESH-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-chlorophenyl)methylidene]-4-fluorobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide
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N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide
Reactant of Route 3
N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide

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